molecular formula C9H9NO4 B1293696 Methyl 4-methyl-3-nitrobenzoate CAS No. 7356-11-8

Methyl 4-methyl-3-nitrobenzoate

Cat. No. B1293696
CAS RN: 7356-11-8
M. Wt: 195.17 g/mol
InChI Key: YFPBHPCMYFCRKS-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-nitrobenzoate is a chemical compound that is part of the methyl benzoate family, characterized by a nitro group and a methyl group attached to a benzoate ring. The presence of these functional groups influences the compound's physical, chemical, and spectral properties, making it a subject of interest in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds, such as 4-amino-3-nitrobenzoic acid methyl ester, involves a Fischer esterification reaction, which is a straightforward process that can be completed within a short time frame and is suitable for introductory organic chemistry courses . Similarly, alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives have been synthesized and structurally characterized through spectral studies, demonstrating the versatility of synthetic approaches for nitrobenzoate derivatives .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from studies on similar compounds. For instance, the crystal structure of 4-methyl-3-nitrobenzoic acid has been determined using single-crystal X-ray diffraction, revealing a monoclinic system with specific space group details . The molecular structure, vibrational properties, and conformational behavior of methyl 3-nitrobenzoate have been explored using Density Functional Theory (DFT) and experimental methods, providing insights into the geometries and stabilities of rotational isomers .

Chemical Reactions Analysis

The chemical reactivity of this compound can be related to the behavior of similar nitrobenzoate compounds. For example, the carbon-sulfur bond fission in alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates under alkaline conditions indicates the potential for various chemical transformations . The presence of a nitro group also suggests susceptibility to reduction reactions, which could lead to amino derivatives, as seen in the synthesis of 4-amino-3-nitrobenzoic acid methyl ester .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be deduced from studies on structurally related compounds. The optical properties, such as the lower cut-off wavelength and optical band gap, have been characterized for 4-methyl-3-nitrobenzoic acid, along with its refractive index behavior . The thermal and mechanical properties, including decomposition, stability, and microhardness, have also been established . The nonlinear optical properties, such as the third-order nonlinear refractive index and absorption coefficient, have been measured, indicating the potential application of these compounds in optical materials . Additionally, the molecular structure and vibrational analysis of 4-methyl-3-nitrobenzoic acid have been performed using DFT, providing detailed information on the vibrational frequencies and hyperpolarizability constants .

Scientific Research Applications

1. Synthesis and Education

  • Synthesis of Related Compounds: Methyl 4-methyl-3-nitrobenzoate is used in the synthesis of various organic compounds. An example is the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a Fischer esterification reaction experiment designed for introductory organic chemistry courses. This process involves a one-pot reaction, yielding a bright-yellow solid purified using liquid–liquid extraction (Kam, Levonis, & Schweiker, 2020).

2. Chemical Properties and Solubility

  • Study of Chemical Solubility: Research on this compound involves understanding its solubility in various solvents. For instance, studies have investigated its solubility in different alcohols, alkyl acetates, and other organic solvents. Such studies are essential for determining the Abraham model solute descriptors, which are critical for understanding its behavior in different solvents (Acree, Bowen, Horton, & Abraham, 2017).

3. Crystal Structure Analysis

  • Hydrogen-Bonding in Crystals: Research also focuses on the crystal structure of this compound derivatives. Studies have detailed how molecules of certain derivatives exhibit polarized structures and are linked into chains or sheets by hydrogen bonds. This structural understanding is crucial for applications in crystal engineering and material science (Portilla et al., 2007).

4. Applications in Medicine

  • Anticancer Potential: Notably, a derivative of this compound, 4-methyl-3-nitrobenzoic acid, has been identified as an inhibitor of cancer cell migration. This finding is particularly relevant in the context of lung cancer, as the compound inhibits the chemotaxis and chemokinesis of cancer cells, suggesting potential in developing novel anticancer drugs (Chen et al., 2011).

5. Nonlinear Optical Material Studies

  • Optical and Thermal Characterization: this compound is also studied for its properties as an organic nonlinear optical material. Such studies involve the growth of single crystals and their characterization through various techniques, including X-ray diffraction, FT-IR, and FT-Raman spectra analysis. These investigations are significant for applications in optics and photonics (Bharathi et al., 2016).

properties

IUPAC Name

methyl 4-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO4/c1-6-3-4-7(9(11)14-2)5-8(6)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPBHPCMYFCRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064641
Record name Benzoic acid, 4-methyl-3-nitro-, methyl ester
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Molecular Weight

195.17 g/mol
Source PubChem
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CAS RN

7356-11-8
Record name Benzoic acid, 4-methyl-3-nitro-, methyl ester
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Record name Methyl 4-methyl-3-nitrobenzoate
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Record name Benzoic acid, 4-methyl-3-nitro-, methyl ester
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Record name Methyl 3-nitro-p-toluate
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Record name METHYL 4-METHYL-3-NITROBENZOATE
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Synthesis routes and methods I

Procedure details

Approximately 18.1 g of 4-methyl-3-nitrobenzoic acid was added to approximately 50 ml of methanol. Approximately 2 ml of concentrated sulfuric acid was added to this solution. The resulting solution was heated to reflux temperature and stirred at this temperature for 16 hours. The solution was cooled and approximately 300 ml of water was added. The resulting composition was extracted with 200 ml of ether. The ether phase was saved and the aqueous phase was discarded. The ether phase was then sequentially washed with 100 ml of water, followed by 100 ml of 10% aqueous sodium carbonate. The ether phase was dried over magnesium sulfate, filtered, and concentrated using a rotary evaporator and a water aspirator vacuum to yield 17.3 g of 4-methoxycarbonyl-2-nitrotoluene as a viscous oil.
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-Methyl-3-nitrobenzoic acid (25.4 g) in methanol (300 mL) was slowly added concentrated sulfuric acid (2 mL), and then the reaction mixture was heated at reflux for 16 hours. The reaction mixture was concentrated under reduced pressure, and then the reaction mixture was neutralized with a saturated aqueous solution of sodium hydrogen carbonate, and extracted with ethyl acetate. The obtained organic layer was dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated under reduced pressure to give the titled compound (26.9 g) as a pale yellow solid.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4-methyl-3-nitrobenzoic acid (27.95 g, 154 mmol) in MeOH (550 mL) was treated with concentrated H2SO4 (10 mL, 188 mmol) and heated to reflux for 17 hours. The reaction was cooled and concentrated under reduced pressure. EtOAc (300 mL) and brine (400 mL) were added and the solution cooled to 0° C. 10N NaOH solution (40 mL) was slowly added until the acid content was neutralized and the solution basic. The organic phase was separated and the aqueous was then extracted with EtOAc (2×400 mL), and the combined organic phases dried (MgSO4), filtered, and concentrated under reduced pressure to give 4—Methyl-3-nitrobenzoic acid methyl ester as a white solid (29.37 g, 98%).
Quantity
27.95 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Methyl 4-methyl-3-nitrobenzoate in the synthesis of the target compounds?

A1: this compound serves as the crucial starting material in the multi-step synthesis of the 4-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-ylmethyl] benzoylguanidine derivatives []. The researchers utilized a series of reactions, including bromination, substitution, reduction, acylation, hydrolyzation, and condensation, with this compound as the foundation to construct the final compounds.

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